molecular formula C12H14F3N3O2 B12092178 1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine CAS No. 859027-31-9

1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No.: B12092178
CAS No.: 859027-31-9
M. Wt: 289.25 g/mol
InChI Key: SQBMNLHHBDQRAK-UHFFFAOYSA-N
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Description

1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine is a chemical compound with the molecular formula C13H16F3N3O2 It is known for its unique structural features, which include a piperazine ring substituted with a nitro group and a trifluoromethyl group on the phenyl ring

Preparation Methods

The synthesis of 1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitro-2-(trifluoromethyl)benzyl chloride and piperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, under reflux conditions. A base such as potassium carbonate is often used to facilitate the reaction.

    Procedure: The 4-nitro-2-(trifluoromethyl)benzyl chloride is added to a solution of piperazine in the chosen solvent. The mixture is heated under reflux for several hours, allowing the reaction to proceed to completion.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the piperazine ring and formation of corresponding products.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structural features impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of 1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine can be compared with other similar compounds, such as:

    1-Methyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine: This compound has a similar structure but differs in the position of the nitro and trifluoromethyl groups.

    1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine: This compound lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

859027-31-9

Molecular Formula

C12H14F3N3O2

Molecular Weight

289.25 g/mol

IUPAC Name

1-[[4-nitro-2-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H14F3N3O2/c13-12(14,15)11-7-10(18(19)20)2-1-9(11)8-17-5-3-16-4-6-17/h1-2,7,16H,3-6,8H2

InChI Key

SQBMNLHHBDQRAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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